molecular formula C15H15NO B1392174 5-(4-Ethylbenzoyl)-2-methylpyridine CAS No. 1187168-13-3

5-(4-Ethylbenzoyl)-2-methylpyridine

Cat. No. B1392174
M. Wt: 225.28 g/mol
InChI Key: RGIVPUMPGGLKLH-UHFFFAOYSA-N
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Description

“5-(4-Ethylbenzoyl)-2-methylpyridine” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that it contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom12. The compound also contains an ethylbenzoyl group, which is derived from ethylbenzoic acid1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Ethylbenzoyl chloride has been used in the preparation of N-benzoyl-4-ethylbenzamide1. However, the specific synthesis process for “5-(4-Ethylbenzoyl)-2-methylpyridine” is not readily available in the public domain.



Molecular Structure Analysis

The molecular structure of “5-(4-Ethylbenzoyl)-2-methylpyridine” is not explicitly available. However, based on its name, it can be inferred that it contains a pyridine ring with a methyl group at the 2nd position and a 4-Ethylbenzoyl group at the 5th position3.



Chemical Reactions Analysis

The specific chemical reactions involving “5-(4-Ethylbenzoyl)-2-methylpyridine” are not readily available. However, compounds with similar structures, such as 4-Ethylbenzoyl chloride, are known to be reactive4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Ethylbenzoyl)-2-methylpyridine” are not readily available. However, similar compounds such as 4-Ethylbenzoyl chloride have been characterized. For instance, 4-Ethylbenzoyl chloride is a liquid with a refractive index of 1.5479 and a density of 1.147 g/mL at 25 °C1.


Scientific Research Applications

Synthesis and Characterization

5-(4-Ethylbenzoyl)-2-methylpyridine derivatives are pivotal in the synthesis of complex organic compounds. Research has shown that these compounds can be used in the creation of novel crown ethers, which are crucial for forming stable complexes with various metal ions, such as sodium. These crown ethers have unique tautomeric equilibria, which have been extensively studied for their potential applications in scientific research (Hayvalı et al., 2003). Additionally, this chemical moiety has been identified as a "drug prejudice" scaffold due to its structural character and wide range of applications in medicinal chemistry, indicating its potential in drug design and synthesis (Bagdi et al., 2015).

Structural and Material Science

In the realm of material science, the study of liquid crystallinity and hydrogen bonding in mixtures containing pyridine derivatives has provided insights into the formation of liquid crystal behavior. These studies have implications for the development of new materials with specific optical and electronic properties (Martinez-Felipe et al., 2016). Furthermore, the structural analysis of phthalide derivatives, closely related to 5-(4-Ethylbenzoyl)-2-methylpyridine, reveals their potential in forming stable crystalline structures, which is fundamental in the design of new materials for various industrial applications (Yılmaz et al., 2020).

Catalysis

These compounds also find importance in catalysis, particularly in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Research indicates that Schiff base complexes of Nickel(II) have been synthesized and characterized for their catalytic activity in Kumada–Corriu cross-coupling reactions, showcasing the role of pyridine derivatives in facilitating these chemical transformations (Kuchtanin et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, the formation of hydrogen-bonded supramolecular associations is of particular interest. Studies have shown that organic acid–base salts assembled from 2-amino-4-methylpyridine with various benzoic acids form structured frameworks due to charge-assisted hydrogen bonds, highlighting the significance of pyridine derivatives in the design of complex molecular architectures (Khalib et al., 2014).

Safety And Hazards

The safety and hazards associated with “5-(4-Ethylbenzoyl)-2-methylpyridine” are not readily available. However, similar compounds such as 4-Ethylbenzoyl chloride are known to cause severe skin burns and eye damage56.


Future Directions

The future directions for research and applications of “5-(4-Ethylbenzoyl)-2-methylpyridine” are not readily available. It’s important to note that the potential applications of a chemical compound depend on its physical and chemical properties, as well as its reactivity and interactions with other compounds.


Please note that this analysis is based on the limited information available and may not fully represent the actual properties and characteristics of “5-(4-Ethylbenzoyl)-2-methylpyridine”. For a comprehensive understanding, further research and studies are required.


properties

IUPAC Name

(4-ethylphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-3-12-5-8-13(9-6-12)15(17)14-7-4-11(2)16-10-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIVPUMPGGLKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylbenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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